
3-Fluoro-5-(3-nitrophenyl)phenol
Overview
Description
3-Fluoro-5-(3-nitrophenyl)phenol is an aromatic compound that features a fluorine atom and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-nitrophenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of a base such as potassium carbonate in N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then demethylated using boron tribromide (BBr3) in dichloromethane (DCM) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be substituted by nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in NMP, followed by demethylation with BBr3 in DCM.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 3-Fluoro-5-(3-aminophenyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Fluoro-5-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-nitrophenyl)phenol involves its interaction with various molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Similar structure but with a pentafluorosulfanyl group instead of a phenol group.
3-Fluoro-5-chlorobenzonitrile: Precursor in the synthesis of 3-Fluoro-5-(3-nitrophenyl)phenol.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group on the phenol ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-5-(3-nitrophenyl)phenol, and how do reaction conditions influence yield?
Answer: The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing aryl-fluorophenol derivatives. For this compound, this involves coupling a fluorophenyl boronic acid with a nitro-substituted aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF at 80–100°C . Alternative routes may involve Friedel-Crafts acylation followed by nitration and reduction. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, excess boronic acid (1.2–1.5 eq.) and degassed solvents improve coupling efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions: The fluorine atom at C3 and nitro group at C3' of the phenyl ring produce distinct splitting patterns (e.g., ¹⁹F NMR δ −110 to −115 ppm) .
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (calculated for C₁₂H₇F₂NO₃: 267.04 g/mol).
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Answer: Contradictions in enzyme inhibition or cytotoxicity data often arise from assay conditions (e.g., pH, solvent choice). For example:
- Solvent artifacts: DMSO >1% can alter protein conformation. Use lower concentrations (<0.5%) or alternative solvents (e.g., ethanol) .
- Dose-response validation: Perform IC₅₀ assays across multiple replicates and cell lines (e.g., HeLa, MCF-7) to confirm activity thresholds.
- Off-target profiling: Use kinase/phosphatase panels to rule out non-specific binding .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on fluorinated nitrophenyl derivatives?
Answer:
- Core modifications: Compare analogs like 3-Fluoro-5-(2-methylthiophenyl)phenol () or 3-Nitro-5-(trifluoromethyl)phenol () to isolate electronic (fluorine’s electronegativity) vs. steric (methylthio group) effects.
- Bioisosteric replacement: Substitute the nitro group with a cyano or trifluoromethyl group to assess pharmacophore flexibility .
- Computational docking: Use Schrödinger Suite or AutoDock to model binding interactions with target enzymes (e.g., tyrosine kinases) .
Q. How can computational methods predict the metabolic stability of this compound?
Answer:
- ADMET prediction: Tools like SwissADME or ADMETlab estimate metabolic pathways (e.g., CYP450-mediated oxidation of the phenol group).
- MD simulations: Analyze solvation dynamics and hydrogen-bonding interactions in aqueous environments (e.g., GROMACS with OPLS-AA force field) to predict hydrolysis rates of the nitro group .
Q. What experimental approaches minimize solvent interference in photophysical studies of this compound?
Answer:
- Solvent screening: Test UV-Vis absorbance (λmax ~270–300 nm) in aprotic (THF, DCM) vs. protic (MeOH, H₂O) solvents to identify aggregation or solvatochromic effects.
- Time-resolved fluorescence: Use a femtosecond laser system to measure excited-state lifetimes, correcting for solvent quenching .
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Answer: The fluorine atom directs electrophiles to the para position, while the nitro group deactivates the ring. To achieve meta/ortho substitution:
- Protecting groups: Temporarily protect the phenol with a TMS (trimethylsilyl) group to alter electronic effects .
- Directed ortho-metalation: Use LDA (lithium diisopropylamide) to generate a lithiated intermediate at the desired position .
Q. Methodological Best Practices
Q. What protocols ensure stability during long-term storage of this compound?
Answer:
- Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation of the nitro group.
- Conduct periodic HPLC checks (every 6 months) to monitor decomposition (e.g., nitro-to-amine reduction) .
Q. How should researchers analyze byproducts from palladium-catalyzed coupling reactions?
Answer:
- LC-MS/MS: Identify homocoupling (e.g., biphenyl derivatives) or deboronation byproducts.
- XPS (X-ray Photoelectron Spectroscopy): Detect residual palladium (Pd 3d peaks at ~335–340 eV) in the final product .
Properties
IUPAC Name |
3-fluoro-5-(3-nitrophenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMZCQSBWBKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684277 | |
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-64-5 | |
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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